molecular formula C23H26N4O B5381283 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide

Cat. No. B5381283
M. Wt: 374.5 g/mol
InChI Key: BUDGTPAXMDIGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as INDY or INDY-3. In

Mechanism of Action

The mechanism of action of INDY-3 is not fully understood. However, it has been suggested that it works by inhibiting the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol. Cortisol is a hormone that is involved in the body's stress response and has been linked to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that INDY-3 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress. Additionally, INDY-3 has been shown to improve glucose metabolism by reducing insulin resistance.

Advantages and Limitations for Lab Experiments

One of the advantages of using INDY-3 in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, a limitation is that it may not be suitable for all experimental models due to its specific mechanism of action.

Future Directions

There are several future directions for the study of INDY-3. One direction is to further investigate its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders. Another direction is to explore its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to understand the precise mechanism of action of INDY-3 and its potential interactions with other compounds.
In conclusion, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide, or INDY-3, is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of INDY-3 involves the reaction of 2-(2H-indazol-2-yl)acetic acid with 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine in the presence of a coupling agent such as EDCI or DIC. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

INDY-3 has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. INDY-3 has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-indazol-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c28-23(16-27-14-19-8-3-4-10-22(19)25-27)24-20-9-5-11-26(15-20)21-12-17-6-1-2-7-18(17)13-21/h1-4,6-8,10,14,20-21H,5,9,11-13,15-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDGTPAXMDIGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CN4C=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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